molecular formula C13H9ClFN3 B11857278 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine

2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11857278
M. Wt: 261.68 g/mol
InChI Key: UTZHGSUEZIPEME-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted pyridine, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is unique due to its dual-ring structure, which combines the properties of both imidazole and pyridine rings. This duality provides a versatile scaffold for chemical modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H9ClFN3

Molecular Weight

261.68 g/mol

IUPAC Name

2-(chloromethyl)-6-(3-fluorophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClFN3/c14-6-12-17-11-5-9(7-16-13(11)18-12)8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,16,17,18)

InChI Key

UTZHGSUEZIPEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(N=C2)N=C(N3)CCl

Origin of Product

United States

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